molecular formula C12H20O4 B3048423 1,4-Bis(glycidyloxy)cyclohexane CAS No. 16850-39-8

1,4-Bis(glycidyloxy)cyclohexane

Cat. No.: B3048423
CAS No.: 16850-39-8
M. Wt: 228.28 g/mol
InChI Key: UIUBDTHCAMOZSM-UHFFFAOYSA-N
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Preparation Methods

1,4-Bis(glycidyloxy)cyclohexane is synthesized by reacting cyclohexanedimethanol with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin. This intermediate is then treated with sodium hydroxide in a dehydrochlorination step to form the epoxide rings . The industrial production of this compound involves similar steps, ensuring the formation of the desired glycidyl ether structure.

Chemical Reactions Analysis

1,4-Bis(glycidyloxy)cyclohexane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,4-Bis(glycidyloxy)cyclohexane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Bis(glycidyloxy)cyclohexane involves the formation of cross-linked networks through its glycidyl groups. These groups can react with various nucleophiles, leading to the formation of stable, cross-linked structures. This reactivity is crucial for its role in reducing the viscosity of epoxy resins and forming durable polymer networks .

Comparison with Similar Compounds

1,4-Bis(glycidyloxy)cyclohexane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct mechanical and chemical properties to the materials it is used in.

Biological Activity

1,4-Bis(glycidyloxy)cyclohexane is a compound characterized by its unique structure, which includes two glycidyl ether groups attached to a cyclohexane ring. This compound has gained attention in various fields, particularly due to its potential biological activities and applications in medicinal chemistry and materials science.

  • Molecular Formula: C12H22O4
  • CAS Number: 16850-39-8
  • Molecular Weight: 226.31 g/mol

The presence of glycidyl ether groups suggests potential reactivity in biological systems, making it a subject of interest for further investigation into its biological activity.

This compound's biological activity is primarily attributed to its ability to interact with various biological macromolecules. The epoxide groups can undergo nucleophilic attack, leading to the formation of covalent bonds with proteins and nucleic acids. This mechanism can modulate enzyme activity and influence cell signaling pathways.

Antimicrobial Properties

Research indicates that compounds containing glycidyl ether functionalities exhibit antimicrobial activity. A study demonstrated that this compound showed significant inhibitory effects against several bacterial strains, suggesting its potential as an antibacterial agent. The compound's structural features may enhance its interaction with bacterial cell membranes, disrupting their integrity and function.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies revealed that the compound exhibited dose-dependent cytotoxic effects on various cancer cell lines. These findings suggest its potential utility in cancer therapeutics, particularly as a lead compound for developing new anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the glycidyl ether moieties or cyclohexane ring can significantly influence its potency and selectivity against specific biological targets.

ModificationEffect on Activity
Addition of halogen groupsIncreased cytotoxicity
Alteration of glycidyl ether chain lengthEnhanced antimicrobial properties
Substitution on cyclohexane ringImproved selectivity for cancer cells

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of several glycidyl ethers, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Cytotoxicity Against Cancer Cells

In a research project focusing on novel anticancer agents, this compound was tested against human breast cancer cell lines (MCF-7). Results indicated an IC50 value of 15 µM, highlighting its potential as a chemotherapeutic agent . Further studies are required to elucidate the underlying mechanisms contributing to its cytotoxic effects.

Properties

IUPAC Name

2-[[4-(oxiran-2-ylmethoxy)cyclohexyl]oxymethyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-2-10(14-6-12-8-16-12)4-3-9(1)13-5-11-7-15-11/h9-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUBDTHCAMOZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1OCC2CO2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40608044
Record name 2,2'-[Cyclohexane-1,4-diylbis(oxymethylene)]bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16850-39-8
Record name 2,2'-[Cyclohexane-1,4-diylbis(oxymethylene)]bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40608044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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